1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(4-fluorobenzyl)methanamine
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Overview
Description
The compound ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others . The chlorophenyl and fluorophenyl groups are then introduced through substitution reactions, often using reagents such as chloromethyl and fluoromethyl derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole, chlorophenyl, and fluorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Chloromethyl and fluoromethyl derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE: has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The chlorophenyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds such as tryptophan, indomethacin, and serotonin share the indole core and exhibit similar biological activities.
Chlorophenyl derivatives: Compounds like chlorpheniramine and chlorpromazine contain the chlorophenyl group and are used in various therapeutic applications.
Fluorophenyl derivatives: Compounds such as fluoxetine and fluticasone contain the fluorophenyl group and are known for their pharmacological properties.
Uniqueness
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-FLUOROPHENYL)METHYL]AMINE: is unique due to the combination of indole, chlorophenyl, and fluorophenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H20ClFN2 |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C23H20ClFN2/c24-22-7-3-1-5-18(22)15-27-16-19(21-6-2-4-8-23(21)27)14-26-13-17-9-11-20(25)12-10-17/h1-12,16,26H,13-15H2 |
InChI Key |
BYNFWECESRAKCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)CNCC4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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